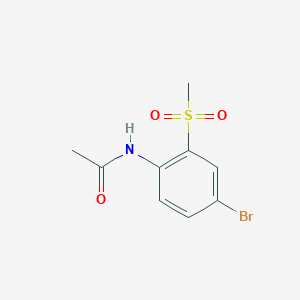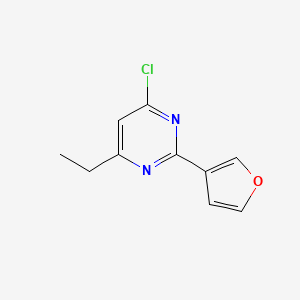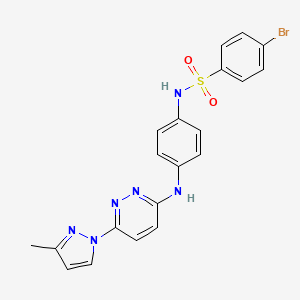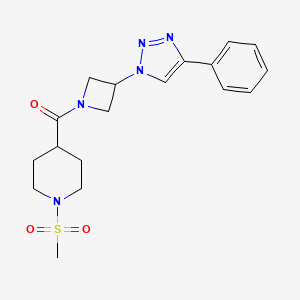
N-(4-Bromo-2-methanesulfonylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “N-(4-Bromo-2-methanesulfonylphenyl)acetamide” consists of a bromine atom (Br), a methanesulfonyl group (CH3SO2), and an acetamide group (CH3CONH2) attached to a phenyl ring . The InChI code for this compound is 1S/C9H10BrNO3S/c1-6(12)11-8-4-3-7(10)5-9(8)15(2,13)14/h3-5H,1-2H3,(H,11,12) .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Catalysis
- Chiral Phosphine-Catalyzed Reactions: Chiral multifunctional phosphine compounds, similar to N-(4-Bromo-2-methanesulfonylphenyl)acetamide, have been utilized as efficient catalysts in allylic substitutions. These reactions provide gamma-butenolides with high yields and enantiomeric excesses, showcasing the potential for asymmetric synthesis and the creation of complex molecules from simpler substrates (Jiang, Shi, & Shi, 2008).
Environmental Chemistry
- Dechlorination of Organic Compounds: Studies involving halogenated compounds like bromoethanesulfonic acid, which shares functional group similarities with this compound, indicate their role in inhibiting methane formation in environmental samples. This points to the importance of such compounds in understanding and potentially manipulating microbial processes in natural and engineered environments (Bouwer & McCarty, 1983).
Biochemical Applications
- Methanogenic Cultures: In the context of methanogenesis, compounds related to this compound, such as bromoethanesulfonic acid, have been used to study the metabolic pathways in methanogenic consortia. These studies highlight the intricate balance between carbon sources, microbial activity, and the production of methane and other metabolites (Roberts, Fedorak, & Hrudey, 1990).
Medicinal Chemistry
- Synthesis of Pharmacologically Active Compounds: The synthesis and characterization of oxadiazole and acetamide derivatives for potential antibacterial and anti-enzymatic applications demonstrate the versatility of sulfonyl and acetamide groups in drug design. These functionalities facilitate the creation of molecules with specific biological activities, indicating the relevance of compounds like this compound in developing new therapeutics (Nafeesa et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(4-bromo-2-methylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3S/c1-6(12)11-8-4-3-7(10)5-9(8)15(2,13)14/h3-5H,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCCMGZXIAJZJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)Br)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(Adamantan-1-ylformamido)methyl]benzoic acid](/img/structure/B2760159.png)


![7-[(4-Methylpiperazin-1-yl)-pyridin-4-ylmethyl]quinolin-8-ol](/img/structure/B2760164.png)

![1'-[2-(4-Fluorophenyl)acetyl]spiro[2-benzofuran-3,3'-piperidine]-1-one](/img/structure/B2760167.png)
![5-bromo-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide](/img/structure/B2760169.png)






![6-(2,4-Dimethylphenyl)-2-[(3-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2760179.png)
